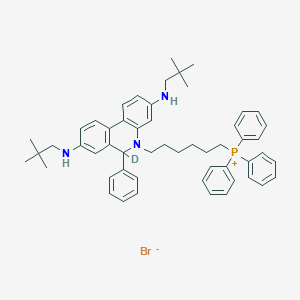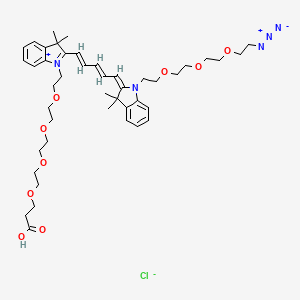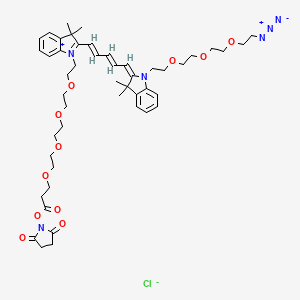
Paclitaxel-MVCP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Paclitaxel-MVCP, also known as MC-Val-Cit-PAB-Paclitaxel, is a paclitaxel derivative with a MC-Val-Cit-PAB linker. Mc-Val-Cit-PAB is a cathepsin cleavable ADC peptide linker. Paclitaxel-MVCP can be used to conjugate with other molecules such as peptides, proteins, antibodies or enzymes, or polymers. Paclitaxel-MVCP is a useful agent to make Paclitaxel-conjugate for drug delivery, nanodrug research.
Scientific Research Applications
1. Chemotherapy for Urothelial Carcinoma
Paclitaxel, when combined with gemcitabine, has been found effective in treating advanced urothelial carcinoma (UC) in patients previously treated with methotrexate, vinblastine, adriamycin, and cisplatin (MVAC). This combination has shown promising results in terms of tumor responses and overall survival as a second-line treatment (Matsumoto et al., 2007).
2. Biotechnological Production
The production of taxadiene, a precursor to Taxol (paclitaxel), using engineered Escherichia coli and the endophytic fungus Alternaria alternata TPF6 has been explored. This biotechnological approach is seen as an alternative to the semi-chemical synthesis of Taxol, offering a new method for microbial production of this important anticancer compound (Bian et al., 2017).
3. Nanocarriers for Drug Delivery
Research has been conducted on the development of pH-responsive nanocarriers for tumor targeting and controlled drug release. These nanocarriers, such as star-shaped monomolecular copolymers, have shown potential in delivering hydrophobic drugs like paclitaxel for cancer therapy, offering benefits in terms of efficacy and reduced toxicity (Li et al., 2015).
4. Inhibition of Restenosis
Paclitaxel has been used in drug-eluting stents to inhibit restenosis, a common complication following angioplasty. This application leverages paclitaxel's ability to stabilize microtubules and arrest the cell cycle, thereby reducing in-stent restenosis without significant short- or medium-term side effects (Gershlick et al., 2004).
5. Combination Therapy for Gastric Cancer
In the treatment of HER2-amplified advanced gastric cancer, paclitaxel has been used in combination with lapatinib. This combination has demonstrated activity in second-line treatment and has shown to improve overall response rates, particularly in certain subpopulations (Satoh et al., 2014).
6. Mechanistic and Clinical Effects in Breast Cancer
Paclitaxel is widely used in breast cancer treatment, and studies have focused on its mechanisms of action, the development of resistance, and the exploration of novel formulations like albumin-bound PTX to improve efficacy and reduce side effects (Abu Samaan et al., 2019).
7. Chronomodulated Chemotherapy for Lung Cancer
Paclitaxel-loaded polymeric nanoparticles combined with chronomodulated chemotherapy have shown promising results in lung cancer treatment. This approach aims to optimize the timing of drug administration to maximize therapeutic efficacy (Hu et al., 2017).
properties
Product Name |
Paclitaxel-MVCP |
|---|---|
Molecular Formula |
C76H89N7O22 |
Molecular Weight |
1452.575 |
IUPAC Name |
(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-9-(((2R,3S)-3-benzamido-2-((((4-((S)-2-((S)-2-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)-3-methylbutanamido)-5-ureidopentanamido)benzyl)oxy)carbonyl)oxy)-3-phenylpropanoyl)oxy)-12-(benzoyloxy)-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-3,4,4a,5,6,9,10,11,12,12a-decahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxete-6,12b(2aH)-diyl diacetate |
InChI |
InChI=1S/C76H89N7O22/c1-42(2)59(81-55(87)29-19-12-20-37-83-56(88)34-35-57(83)89)68(93)80-51(28-21-36-78-71(77)96)67(92)79-50-32-30-46(31-33-50)40-99-72(97)103-62(60(47-22-13-9-14-23-47)82-66(91)48-24-15-10-16-25-48)70(95)102-52-39-76(98)65(104-69(94)49-26-17-11-18-27-49)63-74(8,53(86)38-54-75(63,41-100-54)105-45(5)85)64(90)61(101-44(4)84)58(43(52)3)73(76,6)7/h9-11,13-18,22-27,30-35,42,51-54,59-63,65,86,98H,12,19-21,28-29,36-41H2,1-8H3,(H,79,92)(H,80,93)(H,81,87)(H,82,91)(H3,77,78,96)/t51-,52-,53-,54+,59-,60-,61+,62+,63-,65-,74+,75-,76+/m0/s1 |
InChI Key |
WKCOFIXYDRGLSO-WMBYQXBNSA-N |
SMILES |
O=C(C1=CC=CC=C1)O[C@H]([C@@]2(C[C@@H](C(C)=C([C@H]3OC(C)=O)C2(C)C)OC([C@H](OC(OCC(C=C4)=CC=C4NC([C@H](CCCNC(N)=O)NC([C@H](C(C)C)NC(CCCCCN5C(C=CC5=O)=O)=O)=O)=O)=O)[C@H](C6=CC=CC=C6)NC(C7=CC=CC=C7)=O)=O)O)[C@]8([H])[C@@]9(CO[C@@]9(C[C@@H]([C@@](C3=O)8C)O)[H])OC(C)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Paclitaxel-MVCP; MC-Val-Cit-PAB-Paclitaxel, Paclitaxel conjugate. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-8-Bromo-6-(2-fluorophenyl)-4-methyl-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylic acid](/img/structure/B1193190.png)




